molecular formula C17H20Cl2N2O2 B4973936 N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B4973936
M. Wt: 355.3 g/mol
InChI Key: KTJYEUDMFITXPK-UHFFFAOYSA-N
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Description

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique chemical structure, which includes a butyl group, a dichlorophenyl group, an ethyl group, and a methyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the butyl, dichlorophenyl, ethyl, and methyl groups. One common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl-5-methyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-butyl-3-(2,6-dichlorophenyl)-N-methyl-5-methyl-1,2-oxazole-4-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-ethyl-1,2-oxazole-4-carboxamide: This compound has an additional ethyl group, which may affect its reactivity and biological activity.

    N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-thiazole-4-carboxamide: This compound has a thiazole ring instead of an oxazole ring, which may lead to different chemical and biological properties.

Properties

IUPAC Name

N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-4-6-10-21(5-2)17(22)14-11(3)23-20-16(14)15-12(18)8-7-9-13(15)19/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJYEUDMFITXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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